molecular formula C23H22N4O3S4 B5171192 N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide CAS No. 5959-84-2

N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5171192
CAS No.: 5959-84-2
M. Wt: 530.7 g/mol
InChI Key: OCLRWJLPAKGHHP-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by its unique chemical structure, which includes cyclopropylamino and ethoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of 1,3-benzothiazole derivatives, followed by the introduction of cyclopropylamino and ethoxy groups through various chemical reactions. Common reagents used in these reactions include cyclopropylamine, ethyl bromoacetate, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification of the final product is typically achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-pyrrolidinylcarbonyl)benzamide
  • N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Uniqueness

Compared to similar compounds, N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[[6-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S4/c1-2-30-15-6-8-17-19(10-15)34-23(27-17)32-12-21(29)25-14-5-7-16-18(9-14)33-22(26-16)31-11-20(28)24-13-3-4-13/h5-10,13H,2-4,11-12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLRWJLPAKGHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367154
Record name ST009085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-84-2
Record name ST009085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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